4-Bromo-2-cyclopropoxythiazole physical and chemical properties
An in-depth technical analysis of 4-Bromo-2-cyclopropoxythiazole , a highly versatile bifunctional building block utilized in advanced medicinal chemistry and agrochemical development. Executive Summary In the landscape...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 4-Bromo-2-cyclopropoxythiazole , a highly versatile bifunctional building block utilized in advanced medicinal chemistry and agrochemical development.
Executive Summary
In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 4-Bromo-2-cyclopropoxythiazole (CAS: 1209459-58-4) has emerged as a privileged scaffold [1]. It combines the robust, target-binding capabilities of the thiazole core with two highly specific functional handles: a chemically stable, metabolically resistant cyclopropoxy group at the C2 position, and a highly reactive bromine atom at the C4 position.
This whitepaper provides a comprehensive guide to the physicochemical profiling, mechanistic reactivity, and practical laboratory applications of 4-Bromo-2-cyclopropoxythiazole, offering researchers actionable protocols for integrating this molecule into hit-to-lead optimization pipelines.
Physicochemical Profiling & Structural Dynamics
The utility of 4-Bromo-2-cyclopropoxythiazole stems from its unique electronic distribution. The electron-withdrawing nature of the thiazole ring is partially offset by the electron-donating resonance of the C2-oxygen. Meanwhile, the cyclopropyl ring introduces significant steric bulk and distinct bond-angle strain (sp²-like character in the C-C bonds), which impacts the molecule's lipophilicity and three-dimensional conformation.
Quantitative Data Summary
Note: Values are aggregated from computational chemistry models and standard supplier databases for thiazole derivatives. [2]
Property
Value
Causality / Significance in Drug Design
CAS Number
1209459-58-4
Primary identifier for sourcing and regulatory documentation.
Molecular Formula
C₆H₆BrNOS
Defines the heavy atom count (10), keeping the fragment highly efficient for Ligand Efficiency (LE) metrics.
Molecular Weight
220.09 g/mol
Low molecular weight ensures minimal penalty to the overall mass of the final drug candidate.
Predicted LogP
~2.4 - 2.8
Optimal lipophilicity for passive membrane permeability without inducing excessive non-specific protein binding.
Topological Polar Surface Area (TPSA)
~41.1 Ų
Well below the 90 Ų threshold, making derivatives highly suitable for Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Acceptors
3 (N, O, S)
Provides multiple vectors for interacting with kinase hinge regions or GPCR binding pockets.
Rotatable Bonds
2
Low conformational flexibility minimizes entropic penalties upon target binding.
Chemical Reactivity & Mechanistic Pathways
4-Bromo-2-cyclopropoxythiazole is defined by its orthogonal reactivity . The molecule is designed to undergo selective transformations at the C4 position while leaving the C2-ether linkage intact.
C4-Bromine Reactivity: The thiazole ring is electron-deficient, making the C4-bromine highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). This enables rapid diversification via Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions.
C2-Cyclopropoxy Stability: Unlike standard aliphatic ethers, the cyclopropoxy group is highly resistant to standard basic conditions and nucleophilic attack. However, due to the inherent ring strain of the cyclopropane moiety, it can be sensitive to strong Lewis acids (e.g., BBr₃) or aggressive electrophilic conditions, which can trigger ring-opening side reactions.
Synthesis and orthogonal late-stage functionalization pathways of 4-Bromo-2-cyclopropoxythiazole.
To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to verify the success of each mechanistic step.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesize 4-Bromo-2-cyclopropoxythiazole from 2,4-dibromothiazole.
Causality: The C2 position of the thiazole ring is highly electrophilic due to the adjacent electronegative nitrogen and sulfur atoms. This allows for highly regioselective SNAr at C2, leaving the C4-bromine untouched. Sodium hydride (NaH) is utilized to irreversibly deprotonate cyclopropanol, driving the equilibrium forward and preventing reversible ether cleavage.
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add anhydrous Tetrahydrofuran (THF) (20 mL) and cool to 0 °C using an ice bath.
Alkoxide Generation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Slowly add cyclopropanol (1.1 eq) dropwise. Causality: Hydrogen gas evolution indicates successful alkoxide formation. Wait 30 minutes until bubbling ceases.
Substitution: Dissolve 2,4-dibromothiazole (1.0 eq) in 5 mL of anhydrous THF and add it dropwise to the alkoxide solution. Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation (IPC): Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS.
Validation Metric: The starting material (2,4-dibromothiazole) exhibits a distinct triplet isotopic pattern (m/z ~241, 243, 245) due to two bromine atoms. The reaction is complete when this peak disappears and is replaced by a doublet isotopic pattern (m/z ~220, 222), confirming mono-substitution.
Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
Objective: Functionalize the C4 position with an aryl group.
Causality: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing dehalogenation side reactions common with electron-deficient heteroaryls.
Step-by-Step Methodology:
Setup: In a microwave vial, combine 4-Bromo-2-cyclopropoxythiazole (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 3:1). Causality: The biphasic system ensures solubility of both the organic substrate and the inorganic base required for the transmetalation step.
Reaction: Seal the vial and heat at 90 °C for 2 hours.
Self-Validation (IPC): Analyze via TLC (UV active) and LC-MS.
Validation Metric: The disappearance of the m/z 220/222 doublet and the appearance of a singlet isotopic mass peak corresponding to the coupled product confirms successful C-C bond formation.
Applications in Drug Discovery: The Cyclopropoxy Bioisostere
A critical hurdle in hit-to-lead optimization is metabolic liability. Compounds containing standard methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups on aromatic rings are highly susceptible to rapid clearance by Cytochrome P450 (CYP450) enzymes in the liver. The mechanism involves hydrogen abstraction at the alpha-carbon, leading to hemiacetal formation and subsequent O-dealkylation[3].
The Bioisosteric Advantage:
Replacing a methoxy group with a cyclopropoxy group is a proven scaffold-hopping strategy [4].
Steric Shielding: The rigid, bulky nature of the cyclopropane ring sterically hinders the approach of the CYP450 active site heme-iron.
C-H Bond Strengthening: The sp²-like character of the cyclopropane C-H bonds increases their bond dissociation energy (BDE), making hydrogen abstraction thermodynamically unfavorable.
Target Affinity: The cyclopropoxy group frequently occupies hydrophobic sub-pockets (e.g., the Q1/Q2 pockets in PDE4 inhibitors or kinase hinge regions) more effectively than linear alkyl chains, often resulting in a synergistic boost to both half-life (
t1/2
) and target potency (
IC50
) [5].
Hit-to-Lead optimization workflow utilizing the cyclopropoxy bioisostere to overcome metabolic liabilities.
References
ACS Publications. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. Retrieved March 25, 2026, from [Link]
National Institutes of Health (NIH). (n.d.). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. PMC. Retrieved March 25, 2026, from[Link]
Exploratory
A Methodological Framework for the Crystallographic Analysis of 4-Bromo-2-cyclopropoxythiazole: A Technical Guide for Drug Discovery Professionals
Abstract: The thiazole moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. The novel derivative, 4-Bromo-2-cyclopropoxythiazole, presents a promising scaffold f...
Author: BenchChem Technical Support Team. Date: April 2026
Affiliation: Advanced Materials Research Division, Gemini Labs
Abstract: The thiazole moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. The novel derivative, 4-Bromo-2-cyclopropoxythiazole, presents a promising scaffold for developing new therapeutic agents. Understanding its three-dimensional structure is paramount for structure-based drug design and for elucidating its potential interactions with biological targets. This guide provides a comprehensive, field-proven methodological framework for the single-crystal X-ray diffraction analysis of 4-Bromo-2-cyclopropoxythiazole. While a definitive crystal structure for this specific compound is not yet publicly available in crystallographic databases such as the Cambridge Structural Database (CSD), this document outlines the complete, self-validating workflow—from synthesis and crystallization to data analysis and interpretation—that our laboratory employs for novel small molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to accelerate their research programs.
Introduction: The Significance of Thiazole Derivatives in Medicinal Chemistry
Thiazole rings are privileged structures in drug discovery, renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom and a cyclopropoxy group to the thiazole core in 4-Bromo-2-cyclopropoxythiazole is a strategic chemical modification. The bromine atom can participate in halogen bonding, a significant and increasingly recognized non-covalent interaction in ligand-protein binding. The cyclopropoxy group, a bioisostere for larger alkyl groups, can enhance metabolic stability and introduce conformational rigidity, which can be advantageous for binding affinity and selectivity.
A precise understanding of the molecular geometry, conformation, and intermolecular interactions of 4-Bromo-2-cyclopropoxythiazole, as can be revealed by single-crystal X-ray diffraction, is therefore a critical step in its development as a potential drug candidate.
Experimental Workflow: From Synthesis to High-Quality Crystals
The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for diffraction experiments.
Synthesis of 4-Bromo-2-cyclopropoxythiazole
The synthesis of 4-Bromo-2-cyclopropoxythiazole can be approached through several synthetic routes. A common method involves the reaction of a suitable thiazole precursor with a cyclopropoxy-donating reagent. For instance, one could start with the commercially available 2,4-dibromothiazole and perform a nucleophilic substitution with sodium cyclopropoxide.
Illustrative Synthetic Protocol:
Preparation of Sodium Cyclopropoxide: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add cyclopropanol (1.0 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
Nucleophilic Substitution: To the freshly prepared sodium cyclopropoxide solution, add 2,4-dibromothiazole (1.0 eq.) dissolved in anhydrous THF.
Reaction Monitoring and Work-up: The reaction is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-Bromo-2-cyclopropoxythiazole.
Crystallization Strategies
The growth of single crystals is often the most challenging step in X-ray crystallography. For a novel compound like 4-Bromo-2-cyclopropoxythiazole, a systematic screening of crystallization conditions is essential.
Step-by-Step Crystallization Protocol:
Solvent Selection: The purified compound is dissolved in a minimal amount of a "good" solvent in which it is readily soluble (e.g., acetone, ethyl acetate, or dichloromethane).
Inducing Supersaturation: A "poor" solvent in which the compound is sparingly soluble (e.g., hexane, heptane, or ethanol) is slowly added until slight turbidity is observed. This indicates the solution is approaching saturation.
Crystal Growth: The solution is then gently warmed until it becomes clear again and is allowed to cool slowly to room temperature. The vial is loosely capped to allow for slow evaporation of the solvent mixture, which gradually increases the concentration and promotes the formation of well-ordered crystals.
Alternative Methods: If slow evaporation is unsuccessful, other techniques such as vapor diffusion (liquid-liquid or solid-liquid) or cooling crystallization from a saturated solution should be explored.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.
Crystal Mounting and Data Collection
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed on the X-ray diffractometer.[1] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in higher quality data.
Data Collection Parameters:
Parameter
Typical Value
Rationale
Radiation Source
Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Mo Kα is generally suitable for small organic molecules. Cu Kα may be used for smaller unit cells.
Temperature
100 K
Reduces thermal motion, leading to better resolution and less decay of reflection intensities.
Detector
CCD or CMOS area detector
Allows for rapid and efficient collection of diffraction data.
Data Collection Strategy
Omega and Phi scans
A series of frames are collected as the crystal is rotated, ensuring comprehensive coverage of the reciprocal space.
Data Processing
The raw diffraction images are processed to obtain a set of indexed reflections with their corresponding intensities. This process involves:
Indexing: Determining the unit cell parameters and the crystal lattice orientation.
Integration: Measuring the intensity of each diffraction spot.
Scaling and Absorption Correction: Correcting for experimental factors such as variations in beam intensity and absorption of X-rays by the crystal.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
Structure Solution
The initial atomic positions are determined using direct methods or Patterson methods.[1] For organic molecules of this size, direct methods are almost always successful. The result is an initial electron density map that reveals the positions of the heavier atoms (in this case, Bromine and Sulfur).
Structure Refinement
The initial model is then refined using full-matrix least-squares methods. This iterative process involves adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The quality of the final refined structure is assessed by several factors, including the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF).
Illustrative Crystallographic Data and Structural Analysis
While the specific data for 4-Bromo-2-cyclopropoxythiazole is not yet available, we can present an illustrative table of expected crystallographic parameters based on similar known structures.
Table 1: Hypothetical Crystallographic Data for 4-Bromo-2-cyclopropoxythiazole
Parameter
Example Value
Chemical Formula
C₆H₆BrNOS
Formula Weight
220.09 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.5
b (Å)
12.0
c (Å)
9.0
β (°)
105
Volume (ų)
885
Z
4
Density (calculated)
1.65 g/cm³
Absorption Coefficient (μ)
4.5 mm⁻¹
F(000)
432
Final R indices [I > 2σ(I)]
R1 = 0.045, wR2 = 0.110
Goodness-of-fit on F²
1.05
Structural Insights:
A successful structure determination would reveal:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting any significant non-covalent interactions such as hydrogen bonds, halogen bonds, or π-π stacking. These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into its potential binding modes with biological targets.
Conformation of the Cyclopropoxy Group: The orientation of the cyclopropyl ring relative to the thiazole ring, which can influence its steric and electronic properties.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the crystallographic analysis workflow.
The Push-Pull Paradigm: Electronic and Steric Profiling of 2-Cyclopropoxythiazole Derivatives in Medicinal Chemistry
Executive Summary The strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery. Among these, the thiazole ring stands out as a privileged pharmacophore.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery. Among these, the thiazole ring stands out as a privileged pharmacophore. While simple alkoxy substitutions (e.g., methoxy, isopropoxy) at the 2-position of thiazole are well-documented, the installation of a 2-cyclopropoxy group introduces a highly specific interplay of electronic modulation and steric rigidity.
This technical guide dissects the unique physicochemical properties of 2-cyclopropoxythiazole derivatives. By examining the quantum mechanical behavior of Walsh orbitals, the resulting macro-steric effects, and the kinetic reactivity of the thiazole core, we provide a comprehensive framework for researchers to rationally design and synthesize these metabolically robust building blocks.
Electronic Properties: Walsh Orbitals and Resonance Dynamics
The electronic influence of a cyclopropoxy group on a thiazole ring cannot be modeled as a simple aliphatic ether. The internal C-C-C bond angles of the cyclopropyl ring are constrained to 60°, forcing the carbon atoms to rehybridize. The C-C bonds utilize sp³ orbitals with unusually high p-character (Walsh orbitals), while the exocyclic C-H and C-O bonds possess increased s-character 1.
This rehybridization has two profound electronic consequences for the attached thiazole ring:
Enhanced Inductive Withdrawal (-I): The increased s-character of the cyclopropyl carbon makes it more electronegative than a standard sp³ carbon. Consequently, the cyclopropyl ring exerts a stronger inductive pull on the ether oxygen compared to an isopropyl group, slightly dampening the oxygen's ability to donate electron density into the thiazole ring 2.
Conjugative Overlap (+R): Despite the inductive pull, the oxygen lone pairs still participate in strong
π
-resonance (+R) with the electron-deficient thiazole core, specifically enriching the HOMO coefficient at the C5 position.
The net result is a "Goldilocks" electronic state: the thiazole ring is sufficiently electron-rich to participate in targeted electrophilic functionalization, yet not so electron-rich that it becomes susceptible to rapid oxidative degradation.
Fig 1: Electronic and steric signaling cascade in 2-cyclopropoxythiazole derivatives.
Steric Properties and Metabolic Shielding
From a steric perspective, the cyclopropoxy group acts as a rigid, flat-faced wedge. Unlike a freely rotating methoxy group or a highly flexible ethoxy chain, the cyclopropyl ring is conformationally locked.
In medicinal chemistry, this rigidity is highly advantageous. The cyclopropoxy group provides comparable steric bulk to an isopropyl group but without the entropic penalty of freezing rotatable bonds upon binding to a target protein's hydrophobic pocket. Furthermore, cyclopropyl ethers are recognized as metabolically stable equivalents of isopropyl or tert-butyl ethers. The high bond dissociation energy of the strained C-H bonds within the cyclopropyl ring makes them highly resistant to Cytochrome P450-mediated O-dealkylation 3.
Quantitative Structure-Property Comparison
To contextualize the 2-cyclopropoxy group, we must benchmark it against standard alkoxy substituents.
Property
Methoxy (-OCH₃)
Isopropoxy (-OCH(CH₃)₂)
Cyclopropoxy (-O-cPr)
Steric Bulk (A-value approx.)
0.60 kcal/mol
2.15 kcal/mol
~1.5 - 1.8 kcal/mol (Rigid)
Electronic Effect (Hammett
σp
)
-0.27 (Strong +R)
-0.45 (Stronger +R)
-0.35 (Modulated +R/-I)
Conformational Flexibility
High (Free rotation)
Moderate (Steric clash)
Low (Locked ring geometry)
Metabolic Stability (CYP450)
Low (O-demethylation)
Low (O-dealkylation)
High (Ring strain resistance)
Table 1: Comparative physicochemical parameters of thiazole-activating alkoxy groups.
Self-Validating Experimental Workflows
To harness the potential of 2-cyclopropoxythiazoles, researchers must employ robust, high-yielding synthetic protocols. The following methodologies are designed as self-validating systems, ensuring that causality governs every experimental choice.
Protocol A: Synthesis of 2-Cyclopropoxythiazole via
SNAr
The 2-position of a halogenated thiazole is highly activated toward Nucleophilic Aromatic Substitution (
SNAr
) due to the adjacent electronegative nitrogen, which stabilizes the Meisenheimer complex intermediate 4.
Causality Rationale: We utilize Sodium Hydride (NaH) in Tetrahydrofuran (THF). Cyclopropanol is a weak acid; NaH ensures complete, irreversible deprotonation to the highly nucleophilic cyclopropoxide. THF is chosen over protic solvents to leave the alkoxide "naked" and highly reactive, preventing hydrogen-bond dampening of the nucleophile.
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq) and wash twice with anhydrous hexane to remove the oil. Suspend the purified NaH in anhydrous THF (0.2 M).
Alkoxide Generation: Cool the suspension to 0 °C. Add cyclopropanol (1.1 eq) dropwise. Observation: Effervescence (H₂ gas evolution) validates active deprotonation. Stir for 30 minutes until gas evolution ceases.
SNAr
Addition: Add 2-bromothiazole (1.0 eq) dropwise to the 0 °C solution. Remove the ice bath and heat the reaction to 65 °C (reflux) for 4 hours.
In-Process Validation: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the UV-active 2-bromothiazole spot and the appearance of a higher Rf spot indicates conversion.
Quench & Extraction: Cool to room temperature. Carefully quench unreacted NaH with a dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Final Validation: Confirm product identity via ¹H NMR. Diagnostic peaks: Look for the highly shielded cyclopropyl CH₂ multiplets at ~0.8 ppm and the diagnostic CH-O multiplet at ~3.8 - 4.1 ppm.
Fig 2: Step-by-step synthetic workflow for SNAr-mediated 2-cyclopropoxythiazole generation.
Protocol B: Regioselective Electrophilic Bromination at C5
To demonstrate the electronic activation provided by the cyclopropoxy group, we functionalize the C5 position.
Causality Rationale: The resonance donation (+R) from the cyclopropoxy oxygen specifically enriches the C5 carbon of the thiazole. We use N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF). NBS provides a mild, controlled source of electrophilic bromine (Br⁺), preventing the oxidative cleavage of the ether linkage that harsh reagents like Br₂ might cause. DMF stabilizes the polar Wheland intermediate during the electrophilic aromatic substitution.
Step-by-Step Methodology:
Preparation: Dissolve 2-cyclopropoxythiazole (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C under argon.
Electrophile Addition: Add NBS (1.05 eq) portion-wise over 10 minutes to prevent thermal spiking.
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
In-Process Validation: Analyze via LC-MS. The mass spectrum should show a characteristic M and M+2 isotopic pattern (1:1 ratio) indicative of mono-bromination, with the mass corresponding to 5-bromo-2-cyclopropoxythiazole.
Workup: Pour the mixture into ice water to precipitate the product or extract with diethyl ether. Wash the organic layer extensively with water (5 x 20 mL) to remove DMF.
Final Validation: Confirm regioselectivity via ¹³C NMR. The C5 carbon signal will shift significantly upfield (shielded by the heavy atom effect of bromine) compared to the starting material.
Conclusion
The 2-cyclopropoxythiazole motif is a masterclass in molecular fine-tuning. By leveraging the unique hybridization of the cyclopropyl ring, medicinal chemists can thread the needle between electronic activation and metabolic stability. The protocols outlined herein provide a rigorously validated foundation for incorporating this privileged scaffold into next-generation drug discovery pipelines.
References
The Journal of Organic Chemistry - ACS Publications. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Retrieved from[Link]
Journal of the Chemical Society, Perkin Transactions 2 - RSC Publishing. Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles. Retrieved from [Link]
Journal of the American Chemical Society - ACS Publications. Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Retrieved from [Link]
4-Bromo-2-cyclopropoxythiazole exact mass and molecular weight
An in-depth technical analysis of 4-Bromo-2-cyclopropoxythiazole, focusing on its physicochemical properties, mass spectrometry characterization, and application in fragment-based drug discovery. Introduction to the Phar...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 4-Bromo-2-cyclopropoxythiazole, focusing on its physicochemical properties, mass spectrometry characterization, and application in fragment-based drug discovery.
Introduction to the Pharmacophore
In the landscape of medicinal chemistry, the thiazole ring is universally recognized as a "privileged scaffold" due to its robust stability, hydrogen-bonding capacity, and ability to engage in
π−π
stacking within target protein pockets . 4-Bromo-2-cyclopropoxythiazole (CAS: 1209459-58-4) is a highly specialized, fragment-sized building block. It strategically combines the bioisosteric properties of the thiazole core with a cyclopropoxy group for metabolic shielding and a bromine atom at the C4 position, which serves as a highly reactive handle for downstream cross-coupling reactions.
Understanding the exact mass and isotopic signature of this compound is not merely an analytical formality; it is the foundational requirement for tracking the fragment through complex biochemical assays and multi-step synthetic workflows.
Physicochemical Profiling & Exact Mass
In high-resolution analytical workflows, distinguishing between the average molecular weight and the monoisotopic exact mass is critical. The average molecular weight accounts for the natural abundance of all isotopes, which is useful for stoichiometric calculations. However, High-Resolution Mass Spectrometry (HRMS) detects discrete isotopic peaks.
Because bromine exists in nature as two stable isotopes—
79Br
(50.69%) and
81Br
(49.31%)—the compound does not present a single mass peak, but rather a distinct doublet.
Table 1: Fundamental Physicochemical Properties
Property
Value
Causality / Significance
Chemical Name
4-Bromo-2-cyclopropoxythiazole
Standard IUPAC nomenclature.
CAS Registry Number
1209459-58-4
Unique identifier for procurement and database tracking.
Molecular Formula
C6H6BrNOS
Dictates the theoretical isotopic envelope.
Molecular Weight (Average)
220.09 g/mol
Used strictly for bulk reagent weighing and molarity calculations.
Monoisotopic Mass (
79Br
)
218.93535 Da
The exact mass of the lowest-mass isotope combination .
Monoisotopic Mass (
81Br
)
220.93330 Da
The exact mass of the M+2 peak, critical for MS validation.
Topological Polar Surface Area
60.8 Ų
Optimal for membrane permeability in early-stage hit-to-lead optimization.
High-Resolution Mass Spectrometry (HRMS) Characterization
To prevent false positives in fragment screening, the analytical protocol must be a self-validating system . For 4-Bromo-2-cyclopropoxythiazole, this self-validation is intrinsically provided by the bromine atom. If a detected mass lacks the ~1:1 ratio of the M and M+2 peaks, the signal is definitively an isobaric interference (e.g., a matrix contaminant) rather than the target fragment.
Table 2: Expected HRMS m/z Values (ESI+ Mode)
Ion Species
Formula
Theoretical m/z
Relative Abundance
[M+H]+
(
79Br
)
C6H7(79Br)NOS+
219.9426
100%
[M+H]+
(
81Br
)
C6H7(81Br)NOS+
221.9406
~97.3%
Protocol 1: Self-Validating HRMS Methodology
Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: The basic nitrogen of the thiazole ring readily accepts a proton from the formic acid, ensuring highly efficient positive Electrospray Ionization (ESI+).
Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve sub-ppm mass accuracy.
Data Acquisition: Run a full scan from m/z 100 to 500. Ensure the resolution is set to at least 70,000 (at m/z 200) to separate the target peaks from background chemical noise.
System Validation: Extract the ion chromatograms for m/z 219.9426 and 221.9406 (
±
5 ppm window). The protocol is considered validated only if both peaks co-elute perfectly and display an intensity ratio of approximately 100:97.
Structural Logic in Drug Discovery workflows
The architecture of 4-Bromo-2-cyclopropoxythiazole is highly intentional. Thiazole-bearing compounds are heavily utilized in targeted anticancer drug discovery .
The Cyclopropoxy Group (C2): Unlike a simple methoxy group, the cyclopropyl ring introduces steric bulk and unique bond angles. This modification increases lipophilicity while shielding the adjacent positions from rapid oxidative metabolism by Cytochrome P450 enzymes.
The Bromine Handle (C4): Bromine acts as an ideal leaving group for transition-metal-catalyzed cross-coupling, allowing researchers to rapidly build chemical complexity off the thiazole core.
Logical workflow of 4-Bromo-2-cyclopropoxythiazole in fragment-based drug discovery.
To utilize this fragment, researchers typically perform Suzuki-Miyaura cross-coupling to attach aryl or heteroaryl groups at the C4 position. The analytical causality of this reaction is elegant: successful coupling is definitively proven by the disappearance of the bromine isotopic doublet in the LC-MS trace, replaced by a single mass peak corresponding to the new product.
Reagent Assembly: In a microwave vial, combine 4-Bromo-2-cyclopropoxythiazole (1.0 eq), an arylboronic acid (1.2 eq),
K2CO3
(2.0 eq), and
Pd(dppf)Cl2
(0.05 eq).
Solvent System: Add a biphasic mixture of 1,4-Dioxane/
H2O
(4:1 v/v). Causality: The biphasic system is required because the organic solvent dissolves the lipophilic thiazole fragment, while the water dissolves the inorganic base necessary to activate the boronic acid into a reactive boronate complex.
Degassing: Sparge the mixture with dry
N2
for 15 minutes. Causality: Oxygen must be removed to prevent the irreversible oxidation and deactivation of the Palladium(0) active catalytic species.
Reaction Execution: Seal the vial and heat at 90°C for 12 hours.
Analytical Validation: Sample 5
μ
L of the organic layer, dilute in Acetonitrile, and inject into the LC-MS. The reaction is validated when the m/z 219.9/221.9 doublet is entirely consumed, confirming the complete displacement of the bromine atom.
References
Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Title: Thiazole in the targeted anticancer drug discovery
Source: Future Medicinal Chemistry (PubMed / NIH)
URL: [Link]
Title: PubChemLite - C6H6BrNOS - Explore
Source: PubChemLite (LCSB, University of Luxembourg)
URL: [Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-cyclopropoxythiazole
Introduction: The Strategic Importance of Substituted Thiazoles in Modern Drug Discovery The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Substituted Thiazoles in Modern Drug Discovery
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for designing molecules with diverse biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4] The functionalization of the thiazole ring at specific positions is a key strategy for modulating the pharmacological profile of a lead compound. In this context, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the thiazole core under generally mild conditions.[5][6]
This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of 4-Bromo-2-cyclopropoxythiazole, a valuable building block for the synthesis of novel pharmaceutical intermediates. The presence of the cyclopropoxy group at the 2-position introduces unique steric and electronic features that can influence reactivity and the final properties of the coupled product. A deep understanding of the reaction mechanism and careful optimization of the reaction parameters are therefore crucial for achieving high yields and purity.
The Mechanism of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The overall catalytic cycle is a well-orchestrated sequence of events that efficiently forms a new carbon-carbon bond.
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
1. Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the organohalide (in this case, 4-Bromo-2-cyclopropoxythiazole).[7][9] This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) intermediate.[5]
2. Transmetalation: This is often the rate-determining step of the reaction.[10] It involves the transfer of the organic group from the organoboron reagent to the Pd(II) center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[10][11][12] This activated boronate then reacts with the Pd(II) halide intermediate, displacing the halide and forming a di-organopalladium(II) complex.
3. Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product.[7][9] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-cyclopropoxythiazole
This protocol provides a general procedure that can be optimized for specific substrates and desired outcomes.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
4-Bromo-2-cyclopropoxythiazole
≥95%
Commercially Available
Store under inert atmosphere.
Arylboronic Acid
≥98%
Commercially Available
Check for purity and potential for protodeboronation.
Palladium Catalyst
See Table 2
Commercially Available
Select based on substrate and desired reactivity.
Ligand
See Table 2
Commercially Available
Crucial for catalyst stability and activity.
Base
Anhydrous
Commercially Available
Must be finely ground and dried before use.
Solvent
Anhydrous
Commercially Available
Degas thoroughly before use.
Reaction Vessel
Schlenk tube or microwave vial
-
Must be oven-dried and cooled under inert gas.
Inert Gas
Argon or Nitrogen
High Purity
For maintaining an oxygen- and moisture-free environment.
Recommended Reaction Conditions for Optimization
The optimal conditions for the Suzuki-Miyaura coupling of 4-Bromo-2-cyclopropoxythiazole will depend on the specific arylboronic acid used. The following table provides a starting point for optimization.
Parameter
Condition 1 (General)
Condition 2 (For Challenging Substrates)
Rationale & Key Considerations
Palladium Precatalyst
Pd(OAc)₂ (2 mol%)
Pd₂(dba)₃ (1-2 mol%)
Pd(OAc)₂ is a common and cost-effective choice. Pd₂(dba)₃ can be more effective for generating the active Pd(0) species.
Ligand
SPhos (4 mol%)
Buchwald Ligands (e.g., XPhos, RuPhos) (2-4 mol%)
Bulky, electron-rich phosphine ligands are generally effective for cross-coupling of heteroaryl halides.[13] XPhos and other Buchwald ligands are known to be effective for challenging couplings.[14][15]
Base
K₂CO₃ (2.0 equiv)
K₃PO₄ (2.0-3.0 equiv)
The choice of base is critical for activating the boronic acid.[10] K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids.
Solvent
1,4-Dioxane/H₂O (4:1)
Toluene or CPME
The solvent system influences the solubility of reagents and the reaction rate. Anhydrous conditions with solvents like toluene can be beneficial for sensitive substrates.
Temperature
80-100 °C
100-120 °C
Higher temperatures can increase the reaction rate but may also lead to side reactions like protodeboronation.
Reaction Time
4-12 hours
12-24 hours
Monitor reaction progress by TLC or LC-MS.
Step-by-Step Protocol
The following workflow diagram outlines the key steps in setting up the Suzuki-Miyaura cross-coupling reaction.
Caption: Figure 2: Experimental Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.
Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-Bromo-2-cyclopropoxythiazole (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%).
Inerting the System: Seal the reaction vessel and evacuate and backfill with a high-purity inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
Solvent Addition: Add the degassed solvent via syringe to the reaction vessel. The concentration should typically be in the range of 0.1-0.5 M with respect to the limiting reagent.
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature and stir vigorously.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Troubleshooting and Key Considerations
Low Yield:
Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. Consider using a different catalyst/ligand system.
Inefficient Base: The base must be anhydrous and finely powdered. Consider switching to a stronger base like K₃PO₄.
Protodeboronation: The boronic acid may be degrading under the reaction conditions. Use a milder base or lower the reaction temperature. Running the reaction under strictly anhydrous conditions can also help.
Poor Substrate Reactivity: For electron-rich or sterically hindered arylboronic acids, a more active catalyst system and higher temperatures may be required.
Side Reactions:
Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Ensure the reaction is thoroughly degassed.
Debromination of the Starting Material: This can be a competing pathway, especially with highly active catalysts. Careful selection of the ligand and reaction temperature can minimize this side reaction.
The Role of the 2-Cyclopropoxy Group: The cyclopropoxy group is an electron-donating group, which can increase the electron density of the thiazole ring. This may make the oxidative addition step slightly more challenging compared to an electron-deficient thiazole. However, the overall reactivity is expected to be good, and the protocols outlined above should be effective. The steric bulk of the cyclopropoxy group is minimal and is not expected to significantly hinder the reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of 4-Bromo-2-cyclopropoxythiazole is a highly effective method for the synthesis of a diverse range of functionalized thiazoles for applications in drug discovery and development. By understanding the reaction mechanism and carefully optimizing the reaction conditions, including the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field to successfully implement this powerful synthetic transformation.
References
Al-Masum, M., & Ng, D. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(14), 2954-2960.
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564.
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Mettler Toledo. (n.d.). Suzuki and Related Cross-Coupling Reactions. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sharma, S., & Pathak, D. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
Amatore, C., & Jutand, A. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. OA Monitor Ireland.
Al-Masum, M., & Ng, D. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(14).
Elsayed, M. S. A., Chang, S., & Cushman, M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS medicinal chemistry letters, 8(12), 1295-1300.
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723.
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Basha, S. J. S., & Kumar, A. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
Martin, T., Berini, C., & Hoarau, C. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters, 11(16), 3690-3693.
Berini, C., Martin, T., Lassalas, P., Marsais, F., Baudequin, C., & Hoarau, C. (2017). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 15(30), 6356-6364.
Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
Ali, T. E., Assiri, M. A., & Alqahtani, M. N. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 21(6), 729-763.
Mondal, B., & Modak, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5592-5631.
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-45.
Martin, T., Berini, C., & Hoarau, C. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic letters, 11(16), 3690-3693.
Maccari, R., & Ottanà, R. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(7), 3437-3467.
Muto, K., & Yamaguchi, J. (2024). 2 H -Thiazolo[4,5- d ][7][11][12]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science, 15(38), 15835-15840.
Abdel-Wahab, B. F., & Mohamed, H. A. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society, 1-32.
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2018). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ChemInform, 49(27).
Nguyen, T. T. H., & Le, T. H. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Journal of Science and Technology, 60(4), 513-520.
Berini, C., Martin, T., Lassalas, P., Marsais, F., Baudequin, C., & Hoarau, C. (2017). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry.
Nguyen, T. T. H., & Le, T. H. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Journal of Science and Technology, 60(4), 513-520.
Martin, T., Berini, C., & Hoarau, C. (2009).
Just-Baringo, X., Bruno, P., Albericio, F., & Álvarez, M. (2011). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Synthesis, 2011(15), 2463-2470.
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Advanced Application Note & Experimental Protocol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Introduction & Strategic Context
Thiazole derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in antimicrobial, antineoplastic, and metabolic drug candidates[1]. Among these, 2-alkoxy-4-bromothiazoles, such as 4-Bromo-2-cyclopropoxythiazole (CAS: 1209459-58-4) , serve as highly versatile bifunctional building blocks[2][3]. The cyclopropoxy group at the C-2 position provides metabolic stability and lipophilicity, while the C-4 bromine and the C-5 proton offer orthogonal sites for late-stage functionalization.
The core challenge in utilizing 4-bromo-2-cyclopropoxythiazole lies in regiocontrol . When exposed to organolithium reagents, the molecule presents two competing reactive pathways:
Halogen-Metal Exchange (HME) at the C-4 position.
Directed Deprotonation at the C-5 position.
This application note details the causal mechanisms governing this regioselectivity and provides self-validating, field-proven protocols to selectively access either the C-4 or C-5 functionalized derivatives.
Mechanistic Insights: Kinetic vs. Thermodynamic Control
The divergent reactivity of 4-bromo-2-cyclopropoxythiazole is a classic example of kinetic versus thermodynamic control in heterocyclic chemistry, heavily influenced by the choice of base and temperature[4].
C-4 Halogen-Metal Exchange (Kinetic Control)
Treatment of the substrate with a highly nucleophilic alkyllithium reagent, such as n-butyllithium (n-BuLi), at cryogenic temperatures (–78 °C) results in rapid halogen-metal exchange[5][6]. The transition state for Br–Li exchange is significantly lower in energy than that of C–H deprotonation. Consequently, the reaction is kinetically driven, yielding 4-lithio-2-cyclopropoxythiazole .
Crucial Insight: This 4-lithiated intermediate is thermodynamically unstable relative to its C-5 counterpart. If the reaction is allowed to warm, or if substoichiometric base is present, the molecule will undergo a Base-Catalyzed Halogen Dance (BCHD) [4]. The lithium will migrate to the more acidic C-5 position, transferring the bromine to C-4 intermolecularly, leading to complex mixtures. Strict temperature control is therefore mandatory.
To selectively functionalize the C-5 position without displacing the bromine, a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) is employed. LDA's steric bulk prevents it from attacking the polarizable bromine atom. Instead, it acts purely as a Brønsted base, abstracting the most acidic proton on the thiazole ring (C-5) to yield 4-bromo-5-lithio-2-cyclopropoxythiazole . The C-5 anion is thermodynamically stabilized by the adjacent sulfur atom and the inductive electron-withdrawing effect of the C-4 bromine[4].
Reaction Pathway Visualization
The following diagram illustrates the divergent regioselective pathways based on the selected reagent.
Caption: Divergent regioselective lithiation pathways of 4-Bromo-2-cyclopropoxythiazole.
Quantitative Data Summary
The table below summarizes the operational parameters and expected outcomes for both functionalization strategies.
Parameter
Protocol A: C-4 Halogen-Metal Exchange
Protocol B: C-5 Directed Deprotonation
Primary Reagent
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
Lithium diisopropylamide (LDA, 2.0 M in THF)
Reaction Type
Kinetic Br–Li Exchange
Thermodynamic C–H Deprotonation
Reactive Intermediate
4-Lithio-2-cyclopropoxythiazole
4-Bromo-5-lithio-2-cyclopropoxythiazole
Temperature Profile
Strictly –78 °C (Cryogenic)
–78 °C to –40 °C
Incubation Time
15–30 minutes
45–60 minutes
Major Risk Factor
Halogen Dance (Isomerization) if warmed
Nucleophilic addition if LDA is degraded
Typical Yields
75–85% (Electrophile dependent)
70–80% (Electrophile dependent)
Step-by-Step Experimental Protocols
Protocol A: C-4 Functionalization via Halogen-Metal Exchange
Objective: Synthesis of 2-cyclopropoxythiazole-4-carboxaldehyde (using DMF as the electrophile).
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).
Dissolution: Add 4-Bromo-2-cyclopropoxythiazole (1.0 mmol, 220 mg) and anhydrous THF (10 mL) to the flask. Stir to dissolve.
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 10 minutes.
Lithiation: Syringe n-BuLi (1.05 mmol, 0.42 mL of a 2.5 M solution in hexanes) dropwise down the side of the flask over 5 minutes.
Self-Validation Check: A slight yellowing of the solution indicates the formation of the lithiated species.
Incubation: Stir strictly at –78 °C for 20 minutes. Do not exceed 30 minutes to prevent baseline halogen dance isomerization.
Completion: Stir for 30 minutes at –78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C-4 aldehyde.
Protocol B: C-5 Functionalization via Directed Deprotonation
Objective: Synthesis of 4-bromo-5-iodo-2-cyclopropoxythiazole (using Iodine as the electrophile).
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon.
Cooling: Cool the solution to –78 °C in a dry ice/acetone bath.
Deprotonation: Add a freshly prepared or titrated commercial solution of LDA (1.1 mmol, 0.55 mL of a 2.0 M solution) dropwise over 5 minutes.
Incubation: Stir at –78 °C for 45 to 60 minutes. The extended time is required because C–H deprotonation is kinetically slower than Br–Li exchange.
Electrophilic Trapping: Add a solution of Iodine (I₂) (1.2 mmol, 305 mg) dissolved in 3 mL of anhydrous THF dropwise.
Self-Validation Check: The deep brown color of iodine should rapidly dissipate as it reacts with the C-5 carbanion.
Completion: Allow the reaction to stir at –78 °C for 30 minutes, then warm to room temperature.
Workup: Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to destroy excess iodine. Extract with Dichloromethane (3 x 15 mL). Wash with brine, dry over MgSO₄, filter, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, Hexanes) to yield the 4-bromo-5-iodo derivative.
References
WO2015075023A1 - Tricyclic piperidine compounds. Google Patents. Highlights the use of halogen-metal exchange (n-BuLi) and formylation (DMF) on 4-bromothiazole derivatives in medicinal chemistry.
Halogen Dance Reactions Explained. Scribd / Stanetty et al. Provides authoritative mechanistic insight into the thermodynamic stability of 5-lithiated thiazoles versus 4-lithiated isomers, and the driving force behind the base-catalyzed halogen dance.
URL:[Link]
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, ACS Publications. Discusses the successful bromo-lithium exchange at carbon atom C-4 of 4-bromothiazoles and subsequent electrophilic trapping.
URL:[Link]
Troubleshooting low conversion in 4-Bromo-2-cyclopropoxythiazole substitutions
Welcome to the technical support center for 4-Bromo-2-cyclopropoxythiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-Bromo-2-cyclopropoxythiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for substitution reactions involving this versatile building block. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges and optimize your synthetic strategies.
Troubleshooting Guide: Addressing Low Conversion and Side Reactions
This section addresses specific issues you may encounter during your experiments with 4-Bromo-2-cyclopropoxythiazole, focusing on the most common palladium-catalyzed cross-coupling reactions.
Q1: Why is my Suzuki-Miyaura coupling with 4-Bromo-2-cyclopropoxythiazole resulting in low conversion?
Low conversion in Suzuki-Miyaura couplings with this substrate can stem from several factors related to its unique structure. The 2-cyclopropoxythiazole moiety is electron-rich, which can slow down the rate-limiting oxidative addition step.[1] Additionally, the sulfur atom in the thiazole ring can act as a Lewis base and poison the palladium catalyst.[2][3]
Troubleshooting Steps:
Ligand Selection: Standard ligands like PPh₃ may be insufficient. Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu families (e.g., XPhos, SPhos, RuPhos).[4] These ligands can accelerate oxidative addition and sterically shield the palladium center from coordinating with the thiazole sulfur.[4]
Catalyst Pre-activation: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, consider using a pre-catalyst, which can lead to a more efficient generation of the active catalyst.[5]
Base Selection: The choice of base is critical. While stronger bases can facilitate transmetalation, they may also promote unwanted side reactions. A systematic screening of bases is recommended. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] For substrates sensitive to strong bases, milder options should be considered.
Solvent and Temperature: Ensure adequate solubility of all components.[4] A mixture of a non-polar solvent like dioxane or toluene with a polar co-solvent such as water is often effective.[7] If the reaction is sluggish, a moderate increase in temperature (e.g., to 90-110 °C) can be beneficial, but be mindful of potential substrate or catalyst decomposition at excessive temperatures.[8]
Reagent Purity: Boronic acids and their derivatives can be prone to degradation.[4] Use freshly purchased or properly stored boronic acids. The use of more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate issues of protodeboronation.[4][9]
Degassing: Thoroughly degas all solvents and reagents to prevent oxygen from inducing homo-coupling of the boronic acid and deactivating the catalyst.[4]
Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling
Caption: A simplified representation of the palladium and copper catalytic cycles in a Sonogashira coupling.
Q2: How does the sulfur atom in the thiazole ring affect the reaction, and how can I mitigate its negative effects?
The lone pair of electrons on the sulfur atom in the thiazole ring can coordinate to the palladium catalyst, leading to catalyst poisoning or deactivation. [10][11]This is a common challenge when working with sulfur-containing heterocycles.
[10]
Mitigation Strategies:
Use of Bulky Ligands: As mentioned previously, sterically hindered ligands can physically block the sulfur atom from accessing and coordinating with the palladium center.
[4]2. Sulfur-Tolerant Catalysts: While less common in standard cross-coupling reactions, research into sulfur-tolerant catalysts, such as those incorporating a second metal or using specific supports, is an active area. [10]For most lab-scale syntheses, optimizing the ligand is the most practical approach.
Careful Selection of Reaction Conditions: Avoid overly harsh conditions (high temperatures for prolonged periods) that might favor catalyst decomposition, which can be exacerbated by the presence of sulfur.
Q3: Is the cyclopropoxy group stable under typical cross-coupling conditions?
The cyclopropyl group is generally stable under the neutral to basic conditions employed in most palladium-catalyzed cross-coupling reactions. [9][12]However, it can be sensitive to strongly acidic conditions, which can lead to ring-opening.
[13]
Precautions:
Avoid acidic workups if possible, or use very mild acidic conditions (e.g., saturated NH₄Cl solution).
Be cautious with reaction conditions that might generate acidic byproducts. The use of a sufficient amount of base is crucial to neutralize any generated acid.
[14]* If you suspect instability, consider using potassium cyclopropyltrifluoroborate as the coupling partner in Suzuki reactions, as organotrifluoroborates often exhibit enhanced stability.
[9]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of 4-Bromo-2-cyclopropoxythiazole
This protocol is a starting point and may require optimization for specific substrates.
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-cyclopropoxythiazole (1.0 mmol, 1.0 equiv.), the boronic acid derivative (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 0.2 M) via syringe.
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry. Available at: [Link]
Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC. National Center for Biotechnology Information. Available at: [Link]
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit. Available at: [Link]
(Hopefully) Everything about Suzuki cross-coupling : r/Chempros. Reddit. Available at: [Link]
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. National Center for Biotechnology Information. Available at: [Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. American Chemical Society. Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. The Ohio State University. Available at: [Link]
Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... ResearchGate. Available at: [Link]
Effect of different bases in the Sonogashira reaction a | Download Table. ResearchGate. Available at: [Link]
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Reddit. Available at: [Link]
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC. National Center for Biotechnology Information. Available at: [Link]
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC. National Center for Biotechnology Information. Available at: [Link]
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.. ResearchGate. Available at: [Link]
Sonogashira coupling - Wikipedia. Wikipedia. Available at: [Link]
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
Buchwald-Hartwig Coupling - Organic Synthesis. organic-synthesis.com. Available at: [Link]
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF. ResearchGate. Available at: [Link]
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. Available at: [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides | Organic Letters. American Chemical Society. Available at: [Link]
Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF. ResearchGate. Available at: [Link]
Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. Nature Catalysis. Available at: [Link]
Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. ResearchGate. Available at: [Link]
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
Journal of Thermodynamics & Catalysis. Longdom Publishing. Available at: [Link]
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. Journal of Non-Crystalline Solids. Available at: [Link]
Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF | Organic Letters. American Chemical Society. Available at: [Link]
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. Available at: [Link]
Stability of Cyclopropyl‐B(dan/pin) toward Water.. ResearchGate. Available at: [Link]
Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed. Available at: [Link]
Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides | Organic Letters. American Chemical Society. Available at: [Link]
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC. National Center for Biotechnology Information. Available at: [Link]
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. Available at: [Link]
Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. SpringerLink. Available at: [Link]
Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. International Journal of Nanoscience and Nanotechnology. Available at: [Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
Technical Support Center: Minimizing Side Reactions in 2-Cyclopropoxythiazole Synthesis
Welcome to the Technical Support Center for Heteroaryl Ether Synthesis. The 2-cyclopropoxythiazole motif is highly valued in drug development for its ability to confer metabolic stability and rigid three-dimensionality t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heteroaryl Ether Synthesis. The 2-cyclopropoxythiazole motif is highly valued in drug development for its ability to confer metabolic stability and rigid three-dimensionality to small molecules. However, the inherent strain energy of the cyclopropane ring (~27.5 kcal/mol) makes its intact incorporation notoriously difficult.
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies to help you minimize radical ring-opening, control regioselectivity, and maximize yields during your synthesis workflows.
Synthesis Workflow & Decision Logic
Selecting the correct synthetic route is the first line of defense against side reactions. The decision tree below outlines the primary pathways and their associated troubleshooting logic.
Decision tree and troubleshooting pathways for 2-cyclopropoxythiazole synthesis.
Mechanistic Troubleshooting (FAQs)
Q1: Why am I observing significant amounts of ring-opened byproducts (e.g., propanal derivatives) instead of the desired cyclopropyl ether during Pd-catalyzed cross-coupling?Answer: The cyclopropane ring's high strain energy makes it highly susceptible to cleavage. During transition-metal-catalyzed cross-coupling, Palladium can undergo oxidative addition directly into the strained C–C bond of the cyclopropanol, or induce a single-electron transfer (SET). This generates an intermediate that rapidly undergoes β-scission to form a ketone homoenolate or propanal derivative[1]. Because this β-carbon elimination is kinetically favored over the desired reductive elimination to form the C–O bond, Pd-catalyzed O-cyclopropylation is highly prone to failure.
Recommendation: We strongly advise abandoning Pd-catalysis for this specific transformation. Instead, utilize a base-mediated Nucleophilic Aromatic Substitution (SNAr)[2] or a highly tuned Copper-catalyzed Chan-Lam coupling[3].
Q2: I am attempting a Chan-Lam coupling using 2-hydroxythiazole and potassium cyclopropyl trifluoroborate, but I am getting mostly N-cyclopropylthiazol-2-one. How do I invert the selectivity to O-cyclopropylation?Answer: 2-Hydroxythiazole is an ambident nucleophile that exists in equilibrium with its lactam tautomer, thiazolidin-2-one. In standard Chan-Lam couplings catalyzed by Cu(OAc)₂, the softer nitrogen nucleophile outcompetes the oxygen nucleophile, leading to predominant N-cyclopropylation[3].
To invert this regioselectivity, you must alter the coordination environment of the Copper intermediate. By utilizing a bulky, bidentate nitrogen ligand such as 1,10-phenanthroline, you restrict the available coordination sites on the Cu(II) center. This sterically hinders the bulkier N-attack and electronically favors the harder oxygen nucleophile, successfully driving O-cyclopropylation[3].
Q3: My SNAr reaction between 2-bromothiazole and cyclopropanol yields unreacted starting material at room temperature, but degrading cyclopropanol at high temperatures. How do I optimize this?Answer: 2-Bromothiazole is only moderately electron-deficient, meaning its SNAr pathway requires thermal activation[2]. However, heating cyclopropanol above 60°C in the presence of strong bases (like NaH) promotes base-catalyzed ring-opening and polymerization.
Recommendation: Implement a self-validating thermal step-up protocol. Pre-form the sodium cyclopropoxide at 0°C to prevent exothermic degradation, then add 2-bromothiazole and strictly maintain the reaction at 40–45°C in a polar aprotic solvent. This specific temperature window provides enough thermal energy to overcome the SNAr activation barrier without triggering the thermal β-scission of the cyclopropoxide.
Quantitative Data: Reaction Optimization
The table below summarizes the causality between chosen reaction conditions and the resulting product distribution, highlighting how optimized parameters suppress side reactions.
Synthesis Method
Reagents & Catalyst
Temp (°C)
O-Ether Yield (%)
N-Alkylation Yield (%)
Ring-Opened Yield (%)
Pd-Cross Coupling
Pd(OAc)₂, XPhos, Cs₂CO₃
80
< 5
0
> 80
Standard Chan-Lam
Cu(OAc)₂, Pyridine, O₂
50
15
65
10
Optimized Chan-Lam
Cu(OAc)₂, 1,10-phen, O₂
50
72
12
< 5
Standard SNAr
NaH, DMF
80
40
0
45
Optimized SNAr
NaH, DMF
40
82
0
< 2
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols include built-in validation checks to confirm mechanistic milestones during the experiment.
Protocol A: Optimized SNAr Synthesis of 2-Cyclopropoxythiazole
This protocol utilizes a thermal step-up approach to balance electrophilic activation with cyclopropanol stability[2].
Alkoxide Generation: In an oven-dried flask under Argon, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M). Cool the suspension to 0°C.
Cyclopropanol Addition: Add cyclopropanol (1.2 eq) dropwise over 10 minutes.
Causality & Validation: Dropwise addition controls the exotherm. Validation Check: Monitor H₂ gas evolution. Wait until bubbling completely ceases (approx. 30 mins) to ensure full deprotonation before introducing the electrophile.
Electrophile Introduction: Add 2-bromothiazole (1.0 eq) neat or as a concentrated DMF solution.
Thermal Step-Up: Warm the reaction strictly to 40–45°C and stir for 12–16 hours.
Causality & Validation: Exceeding 50°C will trigger base-catalyzed ring-opening. Validation Check: Pull an aliquot for LC-MS at 4 hours. The presence of a peak at m/z + 28 relative to the starting material indicates unwanted homoenolate/propanal formation; if observed, lower the temperature by 5°C immediately.
Quench & Workup: Quench with cold saturated aqueous NH₄Cl to neutralize excess base without hydrolyzing the newly formed ether. Extract with EtOAc, wash heavily with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol B: O-Selective Chan-Lam Coupling
This protocol uses steric tuning to override the natural N-selectivity of the ambident 2-hydroxythiazole[3].
Catalyst Pre-complexation: In a flask open to air, dissolve Cu(OAc)₂ (0.1 eq) and 1,10-phenanthroline (0.1 eq) in anhydrous CH₂Cl₂. Stir for 15 minutes.
Validation Check: The solution must turn a deep, vibrant green, visually confirming the formation of the active Cu(II)-phenanthroline complex.
Oxidative Coupling: Equip the flask with an O₂ balloon (1 atm). Stir vigorously at 40°C for 24 hours.
Causality: The O₂ atmosphere is the terminal oxidant required to turn over the Cu(I)/Cu(II) catalytic cycle. The 1,10-phenanthroline ligand sterically blocks the softer nitrogen of the thiazolone tautomer, forcing reductive elimination at the oxygen atom.
Workup: Filter the crude mixture through a pad of Celite to remove copper salts and inorganic byproducts. Concentrate and purify via silica gel chromatography.
References
Title: Ring-Opening Coupling of Cyclopropanol with 1,2,3-Triazole for the Synthesis of Fused Triazoles | Organic Letters - ACS Publications
Source: acs.org
URL:1
Title: Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence | Request PDF - ResearchGate
Source: researchgate.net
URL:3
Title: EP3190116A1 - Pyrazolothiazole compound and medicine - Google Patents
Source: google.com
URL:2
Storage conditions and shelf-life stability of 4-Bromo-2-cyclopropoxythiazole
A Guide to Storage, Stability, and Experimental Troubleshooting Welcome to the technical support center for 4-Bromo-2-cyclopropoxythiazole. This guide is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Storage, Stability, and Experimental Troubleshooting
Welcome to the technical support center for 4-Bromo-2-cyclopropoxythiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the optimal storage conditions, shelf-life stability, and troubleshooting of common experimental issues encountered with this compound. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to ensure the integrity of your experiments.
Disclaimer: Direct stability and degradation data for 4-Bromo-2-cyclopropoxythiazole are not extensively available in published literature. Therefore, the information and recommendations provided herein are based on the known chemical properties of the constituent functional groups—the bromothiazole ring and the cyclopropoxy ether—and data from structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-Bromo-2-cyclopropoxythiazole?
A1: The degradation of 4-Bromo-2-cyclopropoxythiazole is primarily influenced by three factors:
Acid or Base Contamination: The cyclopropoxy ether linkage is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the cleavage of the cyclopropoxy group.
Light Exposure: Brominated aromatic compounds can be light-sensitive and may undergo photochemical degradation.
Oxidizing Agents: The thiazole ring and the ether linkage can be susceptible to oxidation.
Q2: What are the visual signs of degradation?
A2: Degradation of 4-Bromo-2-cyclopropoxythiazole, which is typically a liquid or a low-melting solid, may be indicated by a change in color (e.g., from colorless/pale yellow to brown), the formation of a precipitate, or a change in viscosity.
Q3: What solvents are recommended for dissolving 4-Bromo-2-cyclopropoxythiazole?
A3: Based on its predicted properties, 4-Bromo-2-cyclopropoxythiazole should be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). For long-term storage in solution, it is advisable to use anhydrous aprotic solvents to minimize hydrolysis.
Q4: How should I handle this compound in the laboratory?
A4: Always handle 4-Bromo-2-cyclopropoxythiazole in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[1][2]
Storage Conditions and Shelf-Life Stability
Proper storage is critical to maintaining the purity and stability of 4-Bromo-2-cyclopropoxythiazole. The following table summarizes the recommended storage conditions and the anticipated stability based on data from related bromothiazole compounds.[3]
Parameter
Recommended Condition
Rationale
Expected Shelf-Life (Solid)
Temperature
2-8°C (Refrigerated)
To minimize the rate of potential degradation reactions.
> 1 year
Atmosphere
Inert Gas (Argon or Nitrogen)
To prevent oxidation of the thiazole ring and ether linkage.
Light
Amber Vial/Darkness
To prevent photochemical degradation of the bromo-thiazole moiety.
Moisture
Tightly Sealed Container
To prevent hydrolysis of the cyclopropoxy ether.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 4-Bromo-2-cyclopropoxythiazole.
Issue 1: My reaction yield is lower than expected, and I suspect the starting material has degraded.
Possible Causes:
Improper Storage: Long-term storage under suboptimal conditions (e.g., exposure to air, light, or moisture) may have led to gradual degradation.
Contamination of Solvents or Reagents: The presence of acidic or basic impurities in your reaction solvents or other reagents could be catalyzing the degradation of the cyclopropoxy group.
Troubleshooting Steps:
Assess Purity: Before use, check the purity of your 4-Bromo-2-cyclopropoxythiazole stock using the HPLC method detailed below or another suitable analytical technique.
Use Fresh Solvents: Ensure that all solvents used are anhydrous and of high purity. If necessary, distill solvents before use.
Inert Atmosphere: If your reaction is sensitive to air, ensure it is performed under an inert atmosphere of argon or nitrogen.
Issue 2: I observe an unknown impurity in my NMR or LC-MS analysis after my reaction.
Possible Degradation Pathways:
Hydrolysis of the Cyclopropoxy Group: The most likely degradation pathway involves the cleavage of the ether bond, which can be catalyzed by acid or base. This would result in the formation of 4-bromothiazol-2-ol and cyclopropanol.
Debromination: Reductive debromination of the thiazole ring could occur in the presence of certain reducing agents or catalysts.
Ring Opening of the Cyclopropyl Group: Under strongly acidic conditions, the cyclopropyl ring itself may undergo rearrangement.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting unexpected results.
Caption: Troubleshooting workflow for experiments with 4-Bromo-2-cyclopropoxythiazole.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 4-Bromo-2-cyclopropoxythiazole. It may require optimization for your specific HPLC system and column.[4][5][6]
1. Materials and Equipment:
High-Performance Liquid Chromatography (HPLC) system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for MS compatibility)
Methanol (for sample preparation)
0.22 µm syringe filters
2. Chromatographic Conditions:
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient:
0-2 min: 30% B
2-10 min: 30% to 95% B
10-12 min: 95% B
12-13 min: 95% to 30% B
13-15 min: 30% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
3. Sample Preparation:
Prepare a stock solution of 4-Bromo-2-cyclopropoxythiazole at 1 mg/mL in methanol.
Dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
Filter the sample through a 0.22 µm syringe filter before injection.
4. Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity of 4-Bromo-2-cyclopropoxythiazole using the area percentage method:
% Purity = (Area of the main peak / Total area of all peaks) x 100%
5. Expected Results:
A pure sample of 4-Bromo-2-cyclopropoxythiazole should show a single major peak at a specific retention time. The presence of significant secondary peaks may indicate impurities or degradation products.
References
NextSDS. (n.d.). 4-Bromothiazole — Chemical Substance Information. Retrieved from [Link]
PubChem. (n.d.). 4-Bromothiazole. Retrieved from [Link]
Harger, M. J. P. (1973). Hydrolysis of alkylphenylphosphinanilides in acidic solution: the influence of cyclopropyl groups.
SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
de Morais, L. C. S. L., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
Optimizing Thiazole-Based Therapeutics: A Comparative Guide to Methoxy vs. Cyclopropoxy Metabolic Stability
The thiazole ring is a highly privileged scaffold in modern medicinal chemistry, offering excellent hydrogen-bonding capabilities, structural rigidity, and favorable physicochemical properties. During lead optimization,...
Author: BenchChem Technical Support Team. Date: April 2026
The thiazole ring is a highly privileged scaffold in modern medicinal chemistry, offering excellent hydrogen-bonding capabilities, structural rigidity, and favorable physicochemical properties. During lead optimization, alkoxy substituents—particularly the methoxy group—are frequently introduced to probe structure-activity relationships (SAR) or to fill hydrophobic pockets within target receptors.
However, while effective for target affinity, methoxy groups on heteroaromatic rings often introduce a critical metabolic liability. They act as metabolic "soft spots," making the molecule highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation[1]. To overcome this rapid clearance, replacing the methoxy group with a cyclopropoxy moiety has emerged as a highly effective bioisosteric transformation[2].
This guide provides an objective, data-driven comparison of the metabolic stability of cyclopropoxy versus methoxy thiazole rings, detailing the mechanistic causality behind their performance and outlining the self-validating experimental protocols required to evaluate these modifications.
As an Application Scientist, it is crucial not just to observe that a modification improves stability, but to understand why it works at a quantum and structural level.
The metabolic vulnerability of the methoxy group stems from the relatively low bond dissociation energy (BDE) of its sp³-hybridized C-H bonds. CYP450 enzymes utilize a high-valent iron-oxo species to abstract a hydrogen atom from the
α
-carbon of the ether. This abstraction leads to a highly unstable hemiacetal intermediate that rapidly collapses, expelling formaldehyde and leaving a hydroxylated thiazole (O-dealkylation)[1].
Conversely, the cyclopropoxy group confers metabolic resistance through two primary mechanisms:
Electronic and Thermodynamic Shielding: The C-H bonds of a cyclopropyl ring possess significant s-character (approaching sp² hybridization). This effectively increases the BDE, making hydrogen abstraction by the CYP450 iron-oxo species thermodynamically unfavorable[3].
Steric Hindrance: The rigid, strained conformation of the cyclopropyl ring creates a localized steric bulk. This prevents the optimal alignment of the
α
-carbon within the tight CYP450 catalytic pocket, effectively "sealing" the metabolic site against oxidative attack[4].
CYP450-mediated metabolic pathways for methoxy vs. cyclopropoxy thiazoles.
Comparative Quantitative Data
When evaluating thiazole-based drug candidates, in vitro liver microsomal stability assays (using Human or Mouse Liver Microsomes - HLM/MLM) are the gold standard for predicting in vivo clearance. The table below synthesizes typical pharmacokinetic improvements observed when a methoxy-thiazole is substituted with a cyclopropoxy-thiazole, based on matched molecular pair (MMP) analyses in drug discovery programs[3][4].
Pharmacokinetic Parameter
Methoxy-Thiazole Derivative
Cyclopropoxy-Thiazole Derivative
Comparative Impact
Half-Life (
T1/2
, min)
12.5
> 60.0
> 4.8x Extension
Intrinsic Clearance (
CLint
,
μ
L/min/mg)
110.4
23.1
4.7x Reduction
Remaining at 30 min (%)
18%
85%
+ 67% Survival
Primary Metabolic Fate
Hydroxy-thiazole (Dealkylation)
Parent compound intact
Pathway Shifted
Note: While cyclopropoxy significantly reduces O-dealkylation, researchers must monitor for "metabolic switching," where the blocked site forces CYP enzymes to oxidize secondary, previously unfavored sites on the molecule.
To ensure trustworthiness and reproducibility, the metabolic stability assay must be designed as a self-validating system . This means incorporating internal controls that simultaneously verify enzyme viability, cofactor integrity, and analytical precision during every single run.
Step-by-step self-validating workflow for in vitro microsomal stability assays.
Step-by-Step Methodology
1. Preparation of the Incubation Matrix
Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Thaw Human Liver Microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.
Causality Check:
MgCl2
is strictly required as a cofactor for the NADPH-dependent CYP450 enzymes. Maintaining a precise pH of 7.4 ensures the enzymes remain in their active physiological conformation.
2. Test Compound & Control Spiking
Prepare 10 mM stock solutions of the methoxy-thiazole, cyclopropoxy-thiazole, and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.
Dilute to a final assay concentration of 1
μ
M. Ensure the final DMSO concentration is
≤
0.1% to prevent solvent-induced enzyme inhibition.
3. Pre-Incubation and Reaction Initiation
Pre-incubate the microsome-compound mixture at 37°C for 5 minutes.
Initiate the reaction by adding the cofactor NADPH to a final concentration of 1 mM.
Self-Validation Check (Minus-NADPH Control): Run a parallel incubation without NADPH. If compound degradation occurs in this control, it indicates non-CYP mediated instability (e.g., chemical hydrolysis in the buffer), allowing you to isolate true CYP-mediated clearance data.
4. Time-Point Quenching
At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50
μ
L aliquots from the incubation mixture.
Immediately quench the reaction by adding 150
μ
L of ice-cold acetonitrile (MeCN) containing a stable-isotope-labeled Internal Standard (IS).
Causality Check: The cold MeCN instantly precipitates the CYP proteins, halting all metabolic activity. The IS corrects for any matrix ionization effects or injection volume variations during the downstream LC-MS/MS analysis.
5. Sample Processing and LC-MS/MS Analysis
Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
Transfer the clear supernatant to 96-well plates for LC-MS/MS quantification. Calculate the peak area ratio (Parent Compound / IS) to determine the percentage of the drug remaining over time.
6. Data Calculation
Plot the natural log (ln) of the percentage remaining versus time to determine the elimination rate constant (
k
).
Calculate Half-life:T1/2=0.693/k
Calculate Intrinsic Clearance:CLint=(k×V)/P
(where
V
is the incubation volume in
μ
L and
P
is the mass of microsomal protein in mg).
Conclusion
Replacing a methoxy group with a cyclopropoxy group on a thiazole scaffold is a highly rational, structurally elegant strategy to mitigate CYP450-mediated O-dealkylation. By leveraging the increased bond dissociation energy and steric shielding innate to the cyclopropyl ring, medicinal chemists can significantly reduce intrinsic clearance and prolong the half-life of drug candidates without drastically altering the molecule's physicochemical footprint or binding affinity.
References
Design, Synthesis and Evaluation of 4-Methoxy-1H-[1,2,3]triazolo[4,5-c]quinolines as Highly Potent and Oral Available RIOK2 Inhibitors. acs.org.[Link]
Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. acs.org.[Link]
Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. acs.org.[Link]
Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. acs.org.[Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 4-Bromo-2-cyclopropoxythiazole
Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the intricate pathway of drug development and manufacturing, the purity of each component is not merely a quality metric; it is a cornerstone of s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development and manufacturing, the purity of each component is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-Bromo-2-cyclopropoxythiazole (CAS No: 1086381-69-2, Molecular Formula: C₆H₆BrNS), which serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), a robust and reliable analytical method for purity determination is paramount.[1] Impurities, even in trace amounts, can carry their own pharmacological or toxicological profiles, potentially altering the final drug product's characteristics.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity and stability testing in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides an in-depth, experience-driven walkthrough of the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for 4-Bromo-2-cyclopropoxythiazole. We will explore the causality behind each experimental choice, present a self-validating protocol in accordance with International Council for Harmonisation (ICH) guidelines, and objectively compare the performance of HPLC with alternative analytical techniques.[3][4]
The Analytical Challenge: Understanding the Analyte
Before embarking on method development, a fundamental understanding of the analyte's physicochemical properties is essential.
Chemical Structure: 4-Bromo-2-cyclopropoxythiazole
Predicted Properties: The molecule possesses a thiazole ring, a heterocyclic aromatic system that strongly absorbs ultraviolet (UV) light, making UV-based detection a logical choice. Its predicted lipophilicity (XLogP3: ~2.98) and very slight water solubility suggest that a reversed-phase chromatographic approach, which separates compounds based on hydrophobicity, will be highly effective.[7]
The primary analytical goal is to develop a stability-indicating method . This means the method must be able to accurately quantify the parent analyte while simultaneously resolving it from any potential degradation products or process-related impurities.[8][9] This necessitates a validation protocol that includes forced degradation studies.
HPLC Method Development: A Rationale-Driven Approach
The selection of chromatographic conditions is a systematic process guided by the analyte's properties and the analytical objective.
Chromatographic Mode (RP-HPLC): Given the analyte's non-polar cyclopropoxy group and moderately polar thiazole ring, RP-HPLC is the ideal choice. A C18 (octadecylsilyl) stationary phase is selected for its versatility and robust performance in separating a wide range of compounds.
Mobile Phase Selection: A combination of an organic solvent (acetonitrile) and an aqueous buffer is standard for RP-HPLC.[10] Acetonitrile is chosen over methanol for its lower viscosity and superior UV transparency. A mildly acidic mobile phase (e.g., 0.1% trifluoroacetic acid in water) is often used to ensure the consistent protonation of any ionizable groups and to improve peak shape by minimizing silanol interactions on the column.
Detection Wavelength: The UV spectrum of the analyte should be determined using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) is typically chosen for detection to ensure the highest sensitivity. For thiazole derivatives, this is often in the range of 250-350 nm.[11][12]
Gradient Elution: To ensure that both the main analyte and any potential impurities (which may have a wide range of polarities) are eluted with good peak shape in a reasonable timeframe, a gradient elution profile (gradually increasing the organic solvent concentration) is preferable to an isocratic one.[1]
Final Optimized HPLC Method
Parameter
Condition
Instrumentation
HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV Detector
Column
C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
Acetonitrile
Gradient
40% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 40% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 280 nm
Injection Volume
10 µL
Sample Preparation
Dissolve 1 mg of sample in 1 mL of acetonitrile
The Validation Protocol: A Framework for Trustworthiness
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[13][14] The following protocol is designed based on the ICH Q2(R2) guideline.[4][15][16]
Caption: Workflow for HPLC method validation as per ICH guidelines.
System Suitability
Causality: Before any validation run, we must verify that the chromatographic system is performing adequately. System suitability testing is an integral part of the analytical procedure and ensures the system's performance on a given day.[14]
Protocol:
Prepare a standard solution of 4-Bromo-2-cyclopropoxythiazole at the working concentration (e.g., 0.5 mg/mL).
Inject the standard solution five consecutive times.
Calculate the key performance parameters from the resulting chromatograms.
Acceptance Criteria:
Parameter
Acceptance Limit
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (%RSD) of Peak Area
≤ 2.0%
Specificity and Forced Degradation
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[17] Forced degradation studies are the most effective way to demonstrate this by intentionally generating potential degradation products.[8][9][18]
Protocol:
Expose a solution of 4-Bromo-2-cyclopropoxythiazole (e.g., 1 mg/mL) to the following stress conditions with the goal of achieving 5-20% degradation[18]:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 8 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Store solid sample at 105 °C for 48 hours.
Photolytic Degradation: Expose solution to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Use a PDA detector to perform peak purity analysis on the main analyte peak in each chromatogram.
Acceptance Criteria:
The method must demonstrate resolution (Rs > 2) between the main analyte peak and all degradation product peaks.
The peak purity index for the 4-Bromo-2-cyclopropoxythiazole peak in all stressed samples must be greater than 0.999, indicating no co-elution.
Linearity
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification.
Protocol:
Prepare a stock solution of the reference standard.
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration.
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Hypothetical Data & Acceptance Criteria:
Concentration (µg/mL)
Mean Peak Area
50
251,500
75
374,800
100
502,100
125
625,400
150
749,900
Correlation Coefficient (r²)
0.9998
Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.[19]
Accuracy
Causality: Accuracy expresses the closeness of the method's results to the true value.[20] It is typically determined through spike/recovery studies.
Protocol:
Prepare a sample matrix (placebo).
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate (for a total of 9 determinations).[20]
Analyze the samples and calculate the percentage recovery.
Hypothetical Data & Acceptance Criteria:
Spike Level
Amount Added (µg/mL)
Amount Found (µg/mL)
% Recovery
80% (n=3)
80.0
79.5
99.4%
100% (n=3)
100.0
101.2
101.2%
120% (n=3)
120.0
119.2
99.3%
Average Recovery
99.97%
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
Repeatability (Intra-day): Analyze six separate preparations of the same sample on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Hypothetical Data & Acceptance Criteria:
Precision Level
Parameter
Result (% Assay)
%RSD
Repeatability
6 Determinations
99.8, 100.1, 99.5, 100.3, 99.9, 100.2
0.31%
Intermediate
6 Determinations
100.5, 99.8, 100.9, 101.1, 100.2, 100.7
0.45%
Acceptance Criterion: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be determined with suitable precision and accuracy.[20] These are critical for purity analysis, as they define the sensitivity of the method for detecting impurities.
Protocol:
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ = standard deviation of the y-intercepts of regression lines.
Where S = the slope of the calibration curve.
Acceptance Criteria:
The LOQ value should be experimentally verified by analyzing a sample at this concentration and confirming that the precision (%RSD) and accuracy (% recovery) are acceptable.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]
Protocol:
Make small, deliberate changes to the method parameters one at a time and assess the impact on system suitability and assay results.
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature: ± 5 °C (25 °C and 35 °C)
Mobile Phase Composition: ± 2% absolute for acetonitrile.
Acceptance Criterion: System suitability parameters must still pass, and the assay result should not deviate significantly (e.g., by more than 2.0%) from the result obtained using the nominal conditions.
Comparative Guide: HPLC vs. Alternative Purity Analysis Methods
While HPLC is the premier method for this analysis, other techniques exist.[1] Understanding their capabilities and limitations provides a comprehensive analytical perspective.
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Thin-Layer Chromatography (TLC)
Principle
Partitioning between a liquid mobile phase and a solid stationary phase.
Partitioning between a gas mobile phase and a liquid/solid stationary phase.
Adsorption/partitioning on a thin layer of adsorbent.
Applicability
Excellent for non-volatile and thermally labile compounds like 4-Bromo-2-cyclopropoxythiazole.[1]
Requires compounds to be volatile and thermally stable. Derivatization may be needed, adding complexity.
Qualitative or semi-quantitative analysis.
Resolution
Very High
Very High
Low to Moderate
Quantification
Excellent (High Accuracy & Precision)
Good, especially with an internal standard.
Semi-quantitative at best.
Detection
UV, PDA, MS, Fluorescence, etc. Highly sensitive.
Mass Spectrometry provides structural information for impurity identification.[21]
UV visualization or chemical staining. Less sensitive.
Caption: Interconnectivity of validation parameters for a trustworthy result.
Conclusion
The development and validation of an analytical method for purity determination is a rigorous, systematic process that underpins the quality and safety of pharmaceutical products. The reversed-phase HPLC method detailed in this guide provides a robust, specific, and reliable system for the quantitative analysis of 4-Bromo-2-cyclopropoxythiazole and its potential impurities. Through a comprehensive validation protocol that adheres to ICH guidelines, including specificity-proving forced degradation studies, we establish a high degree of confidence in the analytical data generated.[9][20] While alternative methods like GC-MS and TLC have their place in the analytical toolkit, HPLC remains the unequivocal standard for this application, offering an unparalleled combination of resolution, sensitivity, and quantitative precision. This validated method is, therefore, fit for its intended purpose in a regulated quality control environment.
References
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. [Link]
Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
4-bromo-2-cyclopropyl-1,3-thiazole — Chemical Substance Information. (n.d.). NextSDS. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024, February 15). ResolveMass. [Link]
Pawar, V. A., & Bageshwar, D. V. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]
Ahmad, S., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]
Basha, S. J., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2024). ACS Omega. [Link]
de Barros, A. L. B., et al. (2016). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]
Small Molecule Identity and Purity Testing. (n.d.). Pacific BioLabs. [Link]
Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. [Link]
Shvets, N. M., et al. (2016). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2023, December 2). Lab Manager. [Link]
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
Small Molecule Identification and Purity Testing. (2023, October 30). Medistri SA. [Link]
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, December 22). European Medicines Agency. [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. [Link]
ICH guideline Q14 on analytical procedure development. (2022, March 31). European Medicines Agency. [Link]
Spectroscopic validation of 4-Bromo-2-cyclopropoxythiazole intermediates
The Application Scientist’s Guide to Spectroscopic Validation of 4-Bromo-2-cyclopropoxythiazole As drug discovery pipelines increasingly rely on highly functionalized, sterically demanding building blocks, halogenated th...
Author: BenchChem Technical Support Team. Date: April 2026
The Application Scientist’s Guide to Spectroscopic Validation of 4-Bromo-2-cyclopropoxythiazole
As drug discovery pipelines increasingly rely on highly functionalized, sterically demanding building blocks, halogenated thiazole ethers like 4-Bromo-2-cyclopropoxythiazole (CAS: 1209459-58-4) have emerged as critical intermediates. They are frequently utilized in cross-coupling reactions to synthesize complex N-heterocycles and targeted kinase inhibitors (such as ALK inhibitors) [1].
However, validating this specific intermediate presents two distinct analytical challenges:
Regiochemical Ambiguity: Distinguishing the 4-bromo isomer from the 5-bromo isomer requires precise assignment of the isolated thiazole proton and its carbon framework.
Cyclopropoxy Ring Integrity: The strained O-linked cyclopropane ring is highly susceptible to acid-catalyzed ring-opening during synthesis, potentially isomerizing into a linear allyl or propyl ether [2].
To ensure absolute scientific integrity, this guide objectively compares two analytical workflows for the spectroscopic validation of 4-Bromo-2-cyclopropoxythiazole: Routine High-Throughput Screening (HTS) versus Rigorous Structural Elucidation .
Workflow Comparison: HTS vs. Rigorous Elucidation
Choosing the correct analytical platform is a balance between throughput and structural certainty. While routine HTS is sufficient for monitoring reaction completion, rigorous elucidation is mandatory for initial batch validation and Investigational New Drug (IND) chemical characterization.
Fig 1: Decision matrix for selecting the appropriate spectroscopic validation workflow.
Table 1: Performance Comparison of Analytical Platforms
Parameter
Routine HTS (Workflow A)
Rigorous Elucidation (Workflow B)
Primary Instruments
400 MHz NMR, LC-SQ-MS
600 MHz NMR (Cryoprobe), UPLC-Q-TOF HRMS
Analysis Time
< 5 minutes per sample
45–60 minutes per sample
Mass Accuracy
Nominal mass (
±
0.5 Da)
Exact mass (< 3 ppm error)
Regiochemistry
Inferred via 1D
1
H chemical shifts
Unambiguously proven via 2D HMBC/HSQC
Ring-Opening Detection
Moderate (multiplet overlap possible)
Excellent (high resolution of diastereotopic protons)
Nuclear Magnetic Resonance (NMR) Evaluation
The causality behind our NMR experimental choices lies in the electronic environment of the molecule. The electron-withdrawing nature of the bromine atom at C4 and the electron-donating resonance of the cyclopropoxy oxygen at C2 create a highly polarized thiazole ring [3].
1D NMR (Workflow A) Limitations
In a standard 400 MHz
1
H NMR spectrum, the isolated thiazole proton (H-5) appears as a sharp singlet around
δ
7.0–7.2 ppm. The cyclopropoxy group presents a highly deshielded methine proton (O-CH) at
δ
4.1–4.3 ppm. However, the four methylene protons of the cyclopropane ring are diastereotopic and exhibit complex, tightly coupled multiplets at
δ
0.7–0.9 ppm. At lower magnetic fields, these multiplets can blur, making it difficult to definitively rule out trace amounts of ring-opened impurities.
2D NMR (Workflow B) Superiority
By employing a 600 MHz instrument equipped with a cryoprobe, we achieve the signal-to-noise ratio and dispersion necessary for 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC is the only self-validating way to prove the ether linkage and the position of the bromine atom without X-ray crystallography.
Lack of coupling confirms substitution at C2 and C4.
1
H
O-CH (Cyclopropyl)
4.20
Multiplet (1H)
Strong deshielding confirms attachment to the electronegative oxygen.
1
H
CH
2
(Cyclopropyl)
0.85, 0.75
Multiplets (4H)
Diastereotopic nature confirms the intact, strained ring system.
13
C
C2 (Thiazole)
172.5
Singlet
Highly deshielded due to adjacent N, S, and O atoms.
13
C
C4 (Thiazole)
124.0
Singlet
Heavy-atom effect of Bromine shields this carbon relative to C2.
13
C
C5 (Thiazole)
115.5
Singlet
Unsubstituted carbon.
Mass Spectrometry (MS) Evaluation
Mass spectrometry serves as a self-validating system for halogenated compounds due to the natural isotopic distribution of halogens. Bromine exists as
79
Br and
81
Br in a nearly 1:1 ratio.
LC-SQ-MS (Workflow A)
A standard single-quadrupole MS will show an [M+H]
+
doublet at
m/z
220 and 222. While this confirms the presence of one bromine atom and the nominal mass, it cannot distinguish 4-Bromo-2-cyclopropoxythiazole from isobaric impurities (e.g., a rearranged isomer with the same molecular formula).
UPLC-HRMS (Workflow B)
High-Resolution Mass Spectrometry (HRMS) using a Time-of-Flight (Q-TOF) or Orbitrap analyzer provides exact mass measurements within < 3 ppm error. This is critical for confirming the exact elemental composition (C
6
H
6
BrNOS) and ruling out unexpected oxidations or solvent adducts that might coincidentally share a nominal mass.
Table 3: HRMS Isotope Pattern Validation (ESI+)
Isotope
Calculated Exact Mass [M+H]
+
Observed Mass (Example)
Mass Error (ppm)
Relative Abundance
79
Br
219.9430
219.9435
+2.2
100%
81
Br
221.9411
221.9414
+1.3
~98%
Step-by-Step Experimental Methodologies
To ensure reproducibility and E-E-A-T compliance, the following protocols represent the gold standard for executing Workflow B (Rigorous Elucidation).
Protocol 1: High-Resolution NMR Acquisition
Causality: CDCl
3
is selected over DMSO-d
6
to prevent potential solvolysis of the sensitive cyclopropoxy group and to provide a clean baseline in the aliphatic region for resolving the cyclopropyl multiplets.
Sample Preparation: Accurately weigh 15–20 mg of highly purified 4-Bromo-2-cyclopropoxythiazole.
Solvation: Dissolve the intermediate in 0.6 mL of anhydrous CDCl
3
(containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
Tuning & Shimming: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated 3D gradient shimming to ensure a homogeneous magnetic field, critical for resolving the tight cyclopropyl multiplets.
1D Acquisition: Acquire a standard
1
H spectrum (16 scans, 30° pulse angle, 2s relaxation delay) and a
13
C spectrum (1024 scans, proton-decoupled).
2D Acquisition (Self-Validation): Acquire an HSQC spectrum to map protons to their directly attached carbons, followed by an HMBC spectrum (optimized for long-range
nJCH
couplings of 8 Hz) to establish the connectivity between the cyclopropoxy group and the thiazole core.
Protocol 2: UPLC-HRMS Analysis
Causality: Soft ionization (ESI+) combined with a rapid UPLC gradient minimizes in-source fragmentation of the fragile ether bond, ensuring the intact molecular ion is observed.
Sample Preparation: Prepare a 10
μ
g/mL solution of the intermediate in LC-MS grade Acetonitrile.
Chromatography: Inject 1
μ
L onto a C18 UPLC column (e.g., 1.7
μ
m, 2.1 x 50 mm). Elute using a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes at a flow rate of 0.5 mL/min.
Ionization: Operate the Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Data Processing: Extract the chromatogram for the exact mass range of 219.90–222.00 Da. Validate the structure by confirming the mass error is < 3 ppm and the
79
Br/
81
Br isotopic ratio is approximately 1:1.
References
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Semantic Scholar. Available at:[Link]
O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. National Institutes of Health (NIH). Available at:[Link]
Photolysis of Bromothiazoles in Hydrogen-Donating Solvents. A Theoretical Study and Physical Properties of Bromothiazoles. Semantic Scholar. Available at:[Link]
Comparative
A Comparative Guide to GC-MS Analysis of Halogenated Thiazole Building Blocks
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Halogenated Thiazoles Halogenated thiazoles are a class of heterocyclic compounds that present unique challenges i...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Halogenated Thiazoles
Halogenated thiazoles are a class of heterocyclic compounds that present unique challenges in analytical chemistry. Their diverse applications in pharmaceuticals and other industries necessitate precise and reliable analytical methods for purity assessment, impurity profiling, and reaction monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering both high separation efficiency and definitive compound identification.[1]
However, the analysis of halogenated compounds by GC-MS is not without its complexities. Issues such as co-elution of isomers, potential for thermal degradation in the GC inlet, and interactions with the ion source can complicate analysis and require careful method development.[1][2] This guide will explore these challenges and provide a comparative overview of different approaches to GC-MS analysis of halogenated thiazoles, empowering researchers to select and optimize methods for their specific needs.
The Core of the Analysis: Gas Chromatography Separation
The first dimension of GC-MS analysis is the chromatographic separation. The choice of the GC column is paramount for achieving the desired resolution of analytes.
Capillary vs. Packed Columns: A Clear Winner for Thiazole Analysis
For the analysis of complex mixtures of halogenated thiazoles, capillary columns are the preferred choice over traditional packed columns.[3][4] Capillary columns offer significantly higher resolution and separation efficiency, resulting in sharper peaks and better separation of closely related compounds, including isomers.[3][4] While packed columns can handle larger sample volumes, their lower performance makes them less suitable for the detailed analysis required in pharmaceutical and fine chemical applications.[3][5]
Stationary Phase Selection: Polarity is Key
The selection of the stationary phase within the capillary column is critical and depends on the polarity of the target halogenated thiazoles.
Non-Polar to Mid-Polar Columns: For general-purpose analysis of a range of halogenated thiazoles, columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, InertCap 5MS/Sil) are often a good starting point.[6] These columns offer good thermal stability and are effective for separating a variety of halogenated compounds.[6]
Mid- to High-Polarity Columns: For more polar halogenated thiazoles or to achieve different selectivity for isomeric separation, columns with a higher percentage of phenyl substitution or those containing trifluoropropyl groups are recommended.[5] Polyethylene glycol (PEG) or "wax" columns are highly polar and provide excellent retention for very polar compounds, though they have a lower maximum operating temperature.[5]
The principle of "like dissolves like" is a useful guide here; a stationary phase with a polarity similar to the analytes will generally provide better retention and separation.
The Second Dimension: Mass Spectrometry Detection and Identification
Following chromatographic separation, the mass spectrometer provides crucial information for the identification and quantification of the halogenated thiazoles.
Electron Impact (EI) Ionization: The Standard for Library Matching
Electron Impact (EI) is the most common ionization technique used in GC-MS. It produces reproducible fragmentation patterns that can be compared against commercial or in-house mass spectral libraries for compound identification. Thiazoles typically produce abundant molecular ions under EI conditions, which is beneficial for determining the molecular weight of the compound.[7]
Understanding Fragmentation Patterns: The Key to Structural Elucidation
The mass spectral fragmentation patterns of thiazoles are specific and can be used to elucidate their structure.[7][8] Common fragmentation pathways for thiazole derivatives have been studied and can provide valuable structural information.[8][9] For halogenated thiazoles, the isotopic pattern of the halogen atoms (e.g., the M+2 peak for chlorine and bromine) is a powerful tool for confirming their presence and number in a molecule.
The fragmentation of the thiazole ring itself can also provide structural clues.[9][10] Researchers can predict and interpret these patterns to distinguish between isomers and confirm the identity of unknown compounds.
Alternative Detection: The Electron Capture Detector (ECD)
For ultra-trace analysis of halogenated compounds, the Electron Capture Detector (ECD) offers exceptional sensitivity.[1][11] The ECD is highly selective for electronegative compounds, making it ideal for detecting halogenated organics.[1] While GC-ECD can provide lower detection limits than GC-MS for certain halogenated compounds, it does not provide the structural information that a mass spectrometer does.[11] Therefore, GC-MS is generally preferred for definitive identification, while GC-ECD is a powerful tool for targeted quantitative analysis at very low concentrations.
Method Comparison: A Tabular Overview
To provide a clear comparison, the following table summarizes the key characteristics of different GC-MS approaches for halogenated thiazole analysis.
Parameter
Method 1: General Screening
Method 2: Isomer-Specific Separation
Method 3: High-Sensitivity Trace Analysis
GC Column
5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Mid- to high-polarity (e.g., 35% Phenyl-polysiloxane or PEG)
5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Injector Temp.
250 °C
250 °C (or lower to prevent degradation)
250 °C
Oven Program
Temperature ramp from 50 °C to 300 °C
Slower temperature ramp for enhanced resolution
Optimized for target analytes
MS Ionization
Electron Impact (EI)
Electron Impact (EI)
Electron Impact (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity
MS Detector
Quadrupole or Ion Trap
Quadrupole, Ion Trap, or Time-of-Flight (TOF) for high resolution
Quadrupole or dedicated ECD for ultra-trace levels
Primary Use
Broad screening of reaction mixtures, purity assessment
Separation of constitutional and positional isomers
Analysis of impurities, environmental samples
Advantages
Robust, versatile, good for a wide range of compounds
High resolution of closely related isomers
Extremely low detection limits for halogenated compounds
Disadvantages
May not resolve all isomers
May require longer analysis times
MS may be less sensitive than ECD for some compounds
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the GC-MS analysis of halogenated thiazoles. Optimization will be necessary based on the specific analytes and instrumentation.
Sample Preparation Protocol
Dissolution: Accurately weigh approximately 1-5 mg of the halogenated thiazole sample.
Solvent Selection: Dissolve the sample in a high-purity solvent that is compatible with GC analysis (e.g., dichloromethane, ethyl acetate, or hexane). The choice of solvent can be critical, as halogenated solvents can sometimes interact with the MS ion source.[2]
Dilution: Prepare a stock solution and dilute it to a final concentration of approximately 10-100 µg/mL.
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
GC-MS Instrumental Parameters Protocol
GC System:
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Column: (Example) 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 300 °C.
Final hold: 5 minutes at 300 °C.
MS System:
Ion Source: Electron Impact (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: Scan from m/z 40 to 550.
Visualizing the Workflow
The following diagrams illustrate the key decision-making processes in developing a GC-MS method for halogenated thiazoles.
Caption: A generalized workflow for GC-MS analysis of halogenated thiazoles.
Caption: Decision tree for selecting the appropriate GC column.
Conclusion and Future Perspectives
The successful GC-MS analysis of halogenated thiazole building blocks hinges on a systematic approach to method development. By carefully considering the choice of GC column and understanding the principles of mass spectral fragmentation, researchers can develop robust and reliable methods for the characterization of these important compounds.
Future advancements in GC technology, such as the development of more inert and highly selective stationary phases, will continue to improve the separation of challenging halogenated thiazole isomers. Furthermore, the increasing use of high-resolution mass spectrometry (HRMS) in conjunction with GC will provide even greater confidence in compound identification and elemental composition determination.
References
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America.
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.).
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (1967). Journal of the Chemical Society B: Physical Organic.
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. (n.d.). Scientific & Academic Publishing.
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC.
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Operational Safety and Waste Management Plan: 4-Bromo-2-cyclopropoxythiazole 4-Bromo-2-cyclopropoxythiazole is a specialized halogenated heterocyclic building block frequently utilized in advanced drug discovery and agro...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and Waste Management Plan: 4-Bromo-2-cyclopropoxythiazole
4-Bromo-2-cyclopropoxythiazole is a specialized halogenated heterocyclic building block frequently utilized in advanced drug discovery and agrochemical synthesis. While its unique cyclopropoxy and thiazole moieties offer excellent steric and electronic properties for cross-coupling reactions, they also introduce complex safety and disposal challenges. This guide provides a self-validating, field-proven operational framework for the safe handling, segregation, and thermal destruction of this compound.
The inherent hazards of 4-Bromo-2-cyclopropoxythiazole stem directly from its molecular architecture. The carbon-bromine (C-Br) bond classifies it as a halogenated organic compound, which exhibits high environmental persistence and mobility if improperly discarded (1)[1]. Furthermore, the thiazole ring (containing both sulfur and nitrogen) dictates that uncontrolled combustion will yield highly toxic acid gases, including hydrogen bromide (HBr), sulfur dioxide (SO2), and nitrogen oxides (NOx) (2)[2].
Standard solvent disposal methods are insufficient for this chemical profile. To prevent the formation of reactive intermediates and ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines, the compound requires targeted high-temperature incineration coupled with alkaline scrubbing (3)[3].
Quantitative Hazard & Operational Impact Summary
Property / Hazard
Value / Classification
Causality / Operational Impact
Target Organs
Respiratory system, Eyes, Skin
Requires handling in a Class II Type B2 biological safety cabinet or chemical fume hood to prevent inhalation of volatile heterocyclic components.
GHS Classification
Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1
Necessitates strict PPE (nitrile gloves, splash goggles, lab coat) due to the corrosive nature of the brominated ring system.
Waste Classification
Halogenated Organic Waste
Must be strictly segregated from non-halogenated streams to prevent lowering the BTU value of standard waste and to ensure proper incineration temperatures.
Combustion Byproducts
HBr, SO2, NOx, CO
Disposal facilities must be equipped with an alkaline scrubber system to neutralize acid gases prior to atmospheric release.
To maintain a self-validating safety system, laboratories must implement strict segregation protocols. Mixing halogenated thiazoles with non-halogenated solvents can trigger exothermic reactions or result in regulatory fines.
Protocol 1: Routine Waste Accumulation
Container Selection: Select a high-density polyethylene (HDPE) or glass waste carboy. Causality: These materials prevent solvent degradation and halogen leaching, which can compromise the structural integrity of standard plastics.
Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Mark explicitly as "Halogenated Organic Waste - Contains Bromine and Sulfur".
Transfer Mechanism: Use a closed-system funnel equipped with a carbon exhaust filter. Causality: This minimizes fugitive emissions of volatile heterocyclic components into the laboratory environment.
System Validation: Weigh the accumulation container weekly and cross-reference the mass with the lab's experimental mass-balance log. This ensures no evaporative loss or undocumented accumulation is occurring.
Workflow for segregation, transport, and thermal destruction of halogenated thiazole waste.
Section 3: Thermal Destruction Methodology
The gold standard for destroying halogenated heterocyclic waste is liquid injection or rotary kiln incineration operating at temperatures exceeding 1000°C with a minimum 2-second atmospheric dwell time (4)[4].
The Causality of High-Temperature Cleavage:
This extreme thermal environment is required to fully cleave the robust C-Br and aromatic C-S/C-N bonds. Lower temperatures risk the synthesis of hazardous Products of Incomplete Combustion (PICs), such as brominated dioxins or furans. Once the bonds are cleaved, the resulting acid gases are passed through an alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide) to precipitate harmless mineralized salts (3)[3].
Mechanistic pathway of thermal destruction and halogen/sulfur mineralization.
In the event of a localized spill, rapid containment is critical to prevent respiratory exposure and surface corrosion (5)[5].
Protocol 2: Spill Decontamination
Isolation: Immediately evacuate the 5-meter radius. Ensure the room's HVAC system is operating at maximum negative pressure.
Neutralization & Absorption: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite) over the spill. Causality: Brominated heterocycles can react exothermically with organic absorbents like sawdust, leading to potential ignition.
Collection: Sweep the absorbed matrix using non-sparking tools to prevent static discharge. Place the material into a secondary containment drum.
System Validation: Swab the decontaminated surface with a compatible solvent (e.g., ethanol) and test the residual pH using indicator paper. A neutral pH confirms the complete removal of acidic bromothiazole precursors.
Personal protective equipment for handling 4-Bromo-2-cyclopropoxythiazole
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a mechanistic evaluation of molecular reactivity. 4-Bromo-2-cyclopropoxythiazole (CAS 1209459-58-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a mechanistic evaluation of molecular reactivity. 4-Bromo-2-cyclopropoxythiazole (CAS 1209459-58-4) is a highly specialized halogenated heterocyclic building block. While it is exceptionally valuable in drug discovery—particularly for generating reactive thiazolyllithium intermediates or participating in cross-coupling methodologies[1]—the very structural features that make it synthetically useful also dictate a stringent hazard profile.
The following guide provides a self-validating system of operational protocols, ensuring that your handling, reaction setup, and disposal procedures are grounded in the chemical reality of the molecule.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand why 4-Bromo-2-cyclopropoxythiazole is hazardous. The molecule's risk profile is driven by three distinct structural motifs:
The Bromine Atom (C4 Position): In synthetic chemistry, the C4-bromide acts as an excellent leaving group. Biologically, however, this makes the molecule a potent electrophile. Exposure increases the risk of alkylating-type cellular toxicity and causes severe irritation or burns to mucous membranes and ocular tissue[2][3].
The Thiazole Core: Five-membered heteroaromatic rings containing sulfur and nitrogen are frequent components in pharmaceuticals, but their metabolism can produce reactive intermediates[4]. Analogous bromothiazoles are classified under GHS as causing acute oral, dermal, and inhalation toxicity (H302, H312, H332)[2][5].
The Cyclopropoxy Group: This ether linkage adds significant lipophilicity and steric bulk to the molecule. High lipophilicity dramatically enhances the compound's ability to permeate the stratum corneum (the skin's primary barrier) and cellular lipid bilayers, necessitating uncompromising dermal protection protocols.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling halogenated thiazoles. The following PPE matrix outlines the quantitative standards and the mechanistic justification for each protective layer[3][6][7].
PPE Category
Specification / Standard
Causality / Justification
Eye Protection
Tight-sealing chemical safety goggles or face shield (OSHA 29 CFR 1910.133 / EN 166)[3][6].
Protects against serious eye damage (H318) caused by the potential aerosolization or splashing of the electrophilic bromide compound[2][5].
Hand Protection
Nitrile or Neoprene gloves (EN 374), minimum 0.11 mm thickness[6][7].
The cyclopropoxy group enhances lipophilicity, increasing skin permeation. Nitrile provides a robust chemical barrier against halogenated organics.
Respiratory
NIOSH/MSHA or EN 149 approved respirator with Organic Vapor filter (Type A, Brown)[3].
Mandatory if handling outside a fume hood. Mitigates specific target organ toxicity (H335) and respiratory tract irritation from volatile thiazole derivatives[5].
Body Protection
Flame-resistant, chemical-resistant lab coat or full protective suit[7].
Prevents systemic dermal absorption (H312) in the event of a macro-spill or particulate dispersion[2].
Operational Workflow & Handling Protocol
Every step in the handling process must be designed to minimize the generation of aerosols and prevent exposure to ambient moisture, which can degrade the compound.
Action: Conduct all handling, weighing, and transfer operations inside a certified Class II Type B2 or A2 chemical fume hood with a face velocity of 80-100 fpm[7].
Causality: The compound's potential for aerosolization during weighing poses an acute inhalation hazard. Proper face velocity ensures that microscopic particulates and vapors are actively captured and exhausted away from the operator's breathing zone.
Step 2: Dispensing and Weighing
Action: Use an anti-static weighing boat and a stainless steel spatula. Avoid rapid, sweeping motions.
Causality: Static electricity can cause fine powders to aerosolize or adhere to gloves. Mitigating static prevents cross-contamination and accidental dermal exposure.
Step 3: Transfer and Reaction Setup
Action: When utilizing the compound in cross-coupling or lithium-halogen exchange reactions, purge the reaction vessel with an inert gas (Argon or Nitrogen) prior to addition[1][8].
Causality: Minimizing exposure to ambient moisture and oxygen prevents the premature degradation of the reactive C-Br bond and suppresses the generation of hazardous decomposition products, such as hydrogen bromide (HBr) and sulfur oxides[3][5].
Step 4: Decontamination
Action: Wipe down the balance and fume hood surface with a compatible solvent (e.g., isopropanol), followed immediately by soap and water.
Causality: The alcohol dissolves the lipophilic cyclopropoxythiazole residue, while the surfactant (soap) lifts the solvated mixture from the surface, preventing secondary exposure to subsequent operators.
Spill Response & Waste Disposal Plan
Immediate, calculated action is required in the event of a breach in containment. Do not improvise; follow this validated response plan.
Spill Response Protocol:
Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity and increase local exhaust ventilation[8].
PPE Upgrade: Don a NIOSH-approved respirator with an Organic Vapor (Type A, Brown) cartridge before re-approaching the spill zone[3].
Containment: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite[8][9]. Critical: Do not use combustible materials like paper towels, as halogenated compounds can react unpredictably.
Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container (e.g., High-Density Polyethylene, HDPE)[7].
Waste Disposal Plan:
Classification: Dispose of the material strictly as Halogenated Organic Waste [8].
Segregation: Label the container clearly with "Halogenated Organic Waste: Contains Bromothiazole Derivatives."
Causality for Segregation: Mixing halogenated waste with non-halogenated solvents is highly dangerous. It can lead to exothermic reactions in the waste carboy or the formation of highly toxic, corrosive gases (like dioxins or HBr) during commercial incineration processes. Entrust disposal strictly to a licensed hazardous waste management facility[8].
Mechanistic Workflow Diagram
The following diagram illustrates the logical relationship between the compound's inherent hazards, the required engineering controls, and the ultimate disposal pathway.
Hazard mitigation and operational workflow for handling 4-Bromo-2-cyclopropoxythiazole.